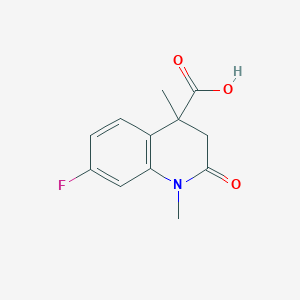
tert-Butyl 2-(2-((tert-butoxycarbonyl)(cyclopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(2-((tert-butoxycarbonyl)(cyclopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids. These protected amino acids can be used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(2-((tert-butoxycarbonyl)(cyclopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyridine ring, while reduction can lead to the formation of reduced amine products.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(2-((tert-butoxycarbonyl)(cyclopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme inhibition and receptor binding.
Medicine
In medicine, this compound has potential applications in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug design and optimization.
Industry
In industrial applications, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its reactivity and stability under various conditions make it suitable for large-scale production processes .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-((tert-butoxycarbonyl)(cyclopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include inhibition of enzyme activity or activation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-oxoazetidine-1-carboxylate
- ®-2-Aminomethyl-4-boc-morpholine
- tert-Butyl 4,4-difluoro-2-(hydroxymethyl)-pyrrolidine-1-carboxylate
- tert-Butyl 3-phenyl-L-alaninate hydrochloride
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
What sets tert-Butyl 2-(2-((tert-butoxycarbonyl)(cyclopropyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate apart from similar compounds is its combination of a pyrrolidine ring, a pyridine ring, and a tert-butoxycarbonyl group. This unique structure provides distinct reactivity and binding properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C22H33N3O4 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
tert-butyl 2-[2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-3-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H33N3O4/c1-21(2,3)28-19(26)24-14-8-10-17(24)16-9-7-13-23-18(16)25(15-11-12-15)20(27)29-22(4,5)6/h7,9,13,15,17H,8,10-12,14H2,1-6H3 |
InChI Key |
YCLLZKMQSYXEEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=C(N=CC=C2)N(C3CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11803729.png)
![3-Amino-2-(4-chlorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11803741.png)



![(13R)-N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide](/img/structure/B11803766.png)


![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B11803789.png)





